2-(2-(2-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-(2-(2-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H23FN2O4S and its molecular weight is 406.47. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(2-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(2-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- This compound and its derivatives are synthesized and characterized for various applications. For instance, the synthesis of thiophene derivatives involves condensing 3-(5-(3,4-dimethoxyphenyl)-1H-tetrazol-1-yl)thiophene-2-carboxamide with sodium azide in Tetrahydrofuron, leading to the formation of 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Evaluation and Potential Therapeutic Applications
- Several studies have evaluated the biological and therapeutic potential of these compounds. For instance:
- Thiophene derivatives have been investigated for their acetylcholinesterase inhibition activity, with some compounds showing potent inhibitory effects (Ismail, Kamel, Mohamed, Faggal, & Galal, 2012).
- Benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from such compounds demonstrate anti-inflammatory and analgesic properties, suggesting potential therapeutic applications in these areas (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Novel antimicrobial acyclic and heterocyclic dyes based on these systems have shown significant antimicrobial activity against tested organisms, indicating potential use in dyeing and textile finishing (Shams, Mohareb, Helal, & Mahmoud, 2011).
Chemical Properties and Structural Analysis
- The compound's structure and chemical properties have been analyzed in various studies. For example, the synthesis and crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been characterized, providing insights into its molecular structure and potential reactivity (Vasu, Mahendra, Doreswamy, Nirmala, Saravanan, Mohan, Sridhar, & Prasad, 2004).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s worth noting that similar compounds have been reported to exert their effects through various mechanisms, such as inhibiting enzymatic activity or modulating receptor function .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation and cellular signaling .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular levels, such as modulating signal transduction pathways and influencing gene expression .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
properties
IUPAC Name |
2-[[2-(2-fluorophenoxy)acetyl]amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-26-11-10-22-19(25)18-13-6-2-5-9-16(13)28-20(18)23-17(24)12-27-15-8-4-3-7-14(15)21/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPCMNWTBVUJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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